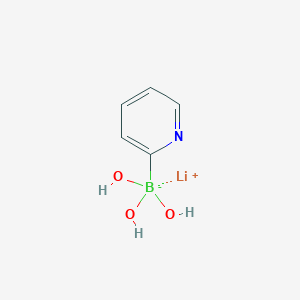

Lithium trihydroxy(pyridin-2-yl)borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;trihydroxy(pyridin-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDMBPNLZOETGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=CC=N1)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis, Isolation, and Characterization of Lithium Trihydroxy(pyridin-2-yl)borate

This document provides an in-depth technical guide for the synthesis, isolation, and characterization of Lithium Trihydroxy(pyridin-2-yl)borate. This bench-stable organoboron reagent serves as a critical and robust alternative to the often-unstable 2-pyridylboronic acids and their derivatives, offering significant advantages in pharmaceutical development and complex organic synthesis. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently replicate and adapt these methods.

Strategic Importance: Overcoming the Challenge of 2-Pyridyl Nucleophiles

The 2-pyridyl moiety is a ubiquitous structural motif in pharmaceuticals and functional materials. Its incorporation into complex molecules, typically via transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is a cornerstone of modern synthesis. However, the primary boron-based nucleophiles, 2-pyridylboronic acids and their corresponding esters, are notoriously unstable and prone to rapid protodeboronation. This inherent instability complicates their synthesis, purification, storage, and use, often leading to inconsistent reaction yields and reproducibility challenges.

This compound (LTBS) emerges as a superior alternative. As a tetracoordinate borate salt, it possesses enhanced stability, rendering it a shelf-stable, easily handled solid.[1] This guide details the reliable, scalable production of this valuable reagent, providing a practical solution to a long-standing challenge in synthetic chemistry.[1]

Synthesis Pathway: A Three-Stage Approach

The synthesis of this compound is logically approached in three primary stages: formation of the key organolithium intermediate, its reaction with a boron electrophile to form a stable trialkoxyborate, and finally, controlled hydrolysis to yield the target trihydroxyborate salt.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials & Reagents:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisobutyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Hexanes (anhydrous)

-

Deionized Water

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware and magnetic stirrers

Step-by-Step Methodology:

Part A: Synthesis of 2-Pyridyllithium

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Charge: Add anhydrous THF (approx. 200 mL for a 50 mmol scale reaction) to the flask via cannula or syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 2-bromopyridine (1.0 eq) to the cold THF.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Causality Insight: A slow addition rate and low temperature are critical to prevent side reactions, such as addition of n-BuLi to the pyridine ring, and to ensure efficient halogen-lithium exchange. The formation of a yellow or orange precipitate/slurry indicates the successful generation of 2-pyridyllithium.[2]

-

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

Part B: Formation of Lithium Triisobutoxy(pyridin-2-yl)borate

-

Borate Addition: In a separate flame-dried flask under inert atmosphere, dissolve triisobutyl borate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C.

-

Cannula Transfer: Slowly transfer the freshly prepared 2-pyridyllithium slurry from the first flask into the cold triisobutyl borate solution via a cannula.

-

Causality Insight: This "inverse addition" (adding the organolithium to the borate ester) is crucial. It maintains an excess of the electrophilic borate, minimizing the formation of undesired tetra-arylborate "ate" complexes that can occur if localized excesses of the nucleophilic organolithium react with the newly formed product.

-

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

Part C: Hydrolysis to this compound

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add deionized water to quench the reaction and initiate hydrolysis of the isobutoxy groups.[1]

-

Solvent Removal: Remove the organic solvents (THF, hexanes) under reduced pressure using a rotary evaporator.

-

Precipitation: The target compound is typically a solid. Addition of a non-polar solvent like hexanes or diethyl ether to the remaining aqueous residue can be used to precipitate the product fully.

-

Isolation: Collect the resulting white solid by vacuum filtration, washing thoroughly with diethyl ether to remove the isobutanol byproduct and any remaining organic impurities.

-

Drying: Dry the isolated solid under high vacuum to yield the final product, this compound.

Isolation, Purification, and Data

The isolation procedure described above often yields a product of sufficient purity for direct use in subsequent reactions. If further purification is required, recrystallization can be performed.

Purification Protocol: Recrystallization

-

Solvent Selection: A polar solvent system is required. A mixed solvent system, such as methanol/diethyl ether or ethanol/hexanes, is a logical starting point.

-

Procedure: a. Dissolve the crude solid in a minimum amount of the more polar solvent (e.g., methanol) with gentle warming. b. Slowly add the less polar anti-solvent (e.g., diethyl ether) until the solution becomes faintly turbid. c. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or freezer (-20 °C) to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Data and Characterization

A properly synthesized and purified sample of this compound should conform to the following specifications.

| Property | Value | Source |

| CAS Number | 1393822-96-2 | [3][4] |

| Molecular Formula | C₅H₇BLiNO₃ | [3] |

| Molecular Weight | 146.87 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C under an inert gas atmosphere. | [3] |

Expected Analytical Data:

-

¹H NMR (D₂O): Expect four distinct aromatic signals corresponding to the pyridine ring protons, typically in the δ 7.0-8.5 ppm range.

-

¹³C NMR (D₂O): Expect five signals in the aromatic region (δ 120-160 ppm) corresponding to the five distinct carbon atoms of the pyridine ring. The carbon attached to the boron will be significantly broad or unobserved due to quadrupolar relaxation.

-

¹¹B NMR (D₂O): Expect a broad singlet in the range of δ 3-10 ppm, characteristic of a tetracoordinate borate species.

-

FT-IR (ATR): Look for strong B-O stretching vibrations (typically ~1300-1400 cm⁻¹) and characteristic C=C and C=N stretching frequencies of the pyridine ring (~1550-1600 cm⁻¹). A broad O-H stretch (~3200-3500 cm⁻¹) from the hydroxyl groups is also expected.

Conclusion: A Self-Validating Protocol for a Superior Reagent

This guide provides a robust and scientifically-grounded methodology for the synthesis of this compound. By understanding the causality behind critical steps—such as the low-temperature inverse addition and the controlled hydrolysis—researchers can reliably produce this shelf-stable reagent.[1] Its superior handling properties and stability offer a definitive advantage over traditional 2-pyridylboronic acids, streamlining the synthesis of complex pyridine-containing molecules and enhancing the reliability of Suzuki-Miyaura and other cross-coupling reactions. The characterization data provided serves as a benchmark for quality control, ensuring the integrity of the synthesized material for downstream applications.

References

The 2-Pyridyl Problem Solved: A Technical Guide to the Characterization and Application of Shelf-Stable 2-Pyridylboron Reagents

Abstract

The 2-pyridyl moiety is a cornerstone of modern pharmaceuticals and functional materials. However, its incorporation via traditional cross-coupling methods has been historically plagued by the inherent instability of 2-pyridylboron reagents. This guide provides an in-depth technical analysis of the challenges associated with these critical building blocks and presents a comprehensive overview of the development and application of shelf-stable 2-pyridylboron surrogates, with a particular focus on N-methyliminodiacetic acid (MIDA) boronates. We will explore the mechanistic underpinnings of their stability, provide detailed, field-proven protocols for their synthesis and use in Suzuki-Miyaura cross-coupling, and offer insights into reaction optimization for challenging substrates. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of 2-pyridyl building blocks in their synthetic endeavors.

The Challenge: Understanding the Instability of 2-Pyridylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, yet its application to 2-pyridyl substrates has long been hampered by the notorious instability of 2-pyridylboronic acid.[1] This instability primarily stems from a facile protodeboronation pathway, an undesired side reaction that cleaves the carbon-boron bond, rendering the reagent inactive for cross-coupling.[2]

The Mechanism of Protodeboronation

Unlike many other arylboronic acids, the protodeboronation of 2-pyridylboronic acid is most rapid under neutral pH conditions. This is due to the formation of a reactive zwitterionic intermediate, where the pyridyl nitrogen is protonated and the boronic acid exists as a boronate anion. This zwitterion readily undergoes unimolecular fragmentation, leading to the formation of pyridine and boric acid. This unique mechanistic feature explains why simple pH adjustments are often insufficient to stabilize these reagents.[2]

Below is a diagram illustrating the zwitterion-mediated protodeboronation of 2-pyridylboronic acid.

Caption: Zwitterion-mediated protodeboronation of 2-pyridylboronic acid.

This inherent instability has driven the development of robust, shelf-stable surrogates that can mask the reactive boronic acid functionality until it is required in the catalytic cycle.

The Solution: N-Methyliminodiacetic Acid (MIDA) Boronates

Among the various strategies developed to overcome the 2-pyridyl problem, the use of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has emerged as a particularly elegant and effective solution. 2-Pyridylboronic acid MIDA ester is a crystalline, air-stable solid that can be handled and stored for extended periods without degradation.[3][4]

Physicochemical Properties and Stability

The exceptional stability of MIDA boronates is attributed to the formation of a tetracoordinate boron center, which protects the vacant p-orbital of the boron from premature reactions, including protodeboronation. This structural feature renders them unreactive under standard anhydrous cross-coupling conditions, allowing for their use in complex, multi-step syntheses.

The following table provides a qualitative comparison of the benchtop stability of 2-heterocyclic boronic acids and their corresponding MIDA boronates.

| Compound Type | Storage Condition | Stability |

| 2-Heterocyclic Boronic Acids | Benchtop, under air | Significant decomposition after 15 days[3] |

| 2-Heterocyclic MIDA Boronates | Benchtop, under air | >95% remaining after ≥60 days[3] |

The "Slow-Release" Principle

A key feature of MIDA boronates is their ability to undergo a "slow release" of the parent boronic acid under specific, mild aqueous basic conditions. This controlled release ensures that the concentration of the unstable boronic acid in the reaction mixture remains low at any given time, thus minimizing protodeboronation and maximizing the efficiency of the desired cross-coupling reaction.

The workflow for the application of MIDA boronates in Suzuki-Miyaura cross-coupling is depicted below.

Caption: The "slow-release" strategy for Suzuki-Miyaura coupling.

Experimental Protocols

To ensure the successful application of these reagents, we provide the following detailed, field-proven protocols.

Synthesis of 2-Pyridylboronic Acid MIDA Ester

A general and scalable method for the synthesis of 2-pyridyl MIDA boronate involves the direct transligation of a 2-pyridyl trialkoxyborate salt with N-methyliminodiacetic acid (MIDA) at elevated temperatures. This method avoids the isolation of the unstable boronic acid.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

N-Methyliminodiacetic acid (MIDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Formation of the Triisopropoxyborate Salt:

-

To a solution of 2-bromopyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.05 equiv) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

-

Transligaton with MIDA:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

To the residue, add a solution of MIDA (1.5 equiv) in anhydrous DMF.

-

Heat the mixture to 110 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-pyridylboronic acid MIDA ester as a white, crystalline solid.

-

Suzuki-Miyaura Cross-Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol provides a general procedure for the challenging coupling of 2-pyridyl MIDA boronate with an electron-rich or sterically hindered aryl chloride.

Materials:

-

2-Pyridylboronic acid MIDA ester

-

Aryl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add 2-pyridylboronic acid MIDA ester (1.5 equiv), the aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

-

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine.

-

The Role of Copper Additives in Challenging Couplings

For particularly challenging Suzuki-Miyaura couplings involving 2-pyridylboron reagents, especially with less reactive electrophiles, the addition of copper salts can be beneficial. Mechanistic studies suggest that copper(I) can facilitate the transmetalation step by forming a more reactive 2-pyridylcopper intermediate, which then undergoes transmetalation with the palladium catalyst.

The proposed catalytic cycle involving a copper co-catalyst is outlined below.

Caption: Proposed role of copper in facilitating transmetalation.

Conclusion

The development of shelf-stable 2-pyridylboron reagents, particularly MIDA boronates, has effectively solved the long-standing "2-pyridyl problem" in cross-coupling chemistry. Their remarkable stability, coupled with the predictable and controllable "slow-release" of the active boronic acid, has transformed these once-challenging building blocks into reliable and versatile tools for organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently incorporate the valuable 2-pyridyl motif into a wide array of complex molecules, thereby accelerating innovation in drug discovery and materials science.

References

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-吡啶基硼酸甲基亚氨基二乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Lithium 2-Pyridylborate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The development of novel reagents that offer enhanced stability, reactivity, and selectivity is a cornerstone of innovation in organic synthesis and drug discovery. Lithium 2-pyridylborate, and its derivatives such as the triolborate, have emerged as a significant class of organoboron compounds. This guide provides a comprehensive overview of the synthesis, core physical and chemical properties, and key applications of Lithium 2-pyridylborate, with a particular focus on its role in modern cross-coupling reactions. As a Senior Application Scientist, this document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Introduction to Lithium 2-Pyridylborate

Lithium 2-pyridylborate, particularly in its triolborate form, is an air- and moisture-stable, crystalline solid that serves as a versatile precursor for the 2-pyridyl moiety in organic synthesis. Its formal name is Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide, and it is identified by the CAS Number 1014717-10-2 .

The structure of the triolborate derivative features a borate anion with a rigid bicyclic cage, which sterically protects the boron center and imparts remarkable stability compared to the corresponding boronic acid. This enhanced stability is a critical attribute, as 2-pyridylboronic acids are notoriously prone to protodeboronation, a decomposition pathway that can significantly hinder their utility in cross-coupling reactions. The lithium cation balances the negative charge of the borate complex.

Molecular Structure of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Caption: Structure of the 2-pyridyltriolborate anion with its lithium counterion.

Synthesis of Lithium 2-Pyridyltriolborate

The synthesis of Lithium 2-pyridyltriolborate is a multi-step process that can be performed in a one-pot fashion, making it an accessible reagent for many laboratories.[1] The general approach involves the formation of 2-pyridyllithium, followed by its reaction with a trialkyl borate and subsequent esterification with a triol.

Experimental Protocol: Synthesis of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1,1,1-Tris(hydroxymethyl)ethane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Hexanes

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of 2-Pyridyllithium:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 2-bromopyridine to the cooled THF.

-

To this solution, add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-pyridyllithium.

-

-

Formation of the Borate Complex:

-

To the solution of 2-pyridyllithium, slowly add triisopropyl borate at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Formation of the Triolborate:

-

In a separate flask, prepare a solution of 1,1,1-tris(hydroxymethyl)ethane in anhydrous THF.

-

Add the solution of 1,1,1-tris(hydroxymethyl)ethane to the borate complex solution at room temperature.

-

Stir the mixture at room temperature overnight.

-

-

Isolation and Purification:

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Wash the solid with anhydrous diethyl ether and hexanes to remove any unreacted starting materials and byproducts.

-

Dry the resulting white solid under vacuum to yield the final product, Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Lithium 2-pyridyltriolborate.

Physical and Chemical Properties

Lithium 2-pyridyltriolborate is a white, air-stable solid. Its stability in the presence of air and moisture is a significant advantage over many other organoboron reagents, simplifying its handling and storage.

| Property | Value | Reference |

| CAS Number | 1014717-10-2 | [1] |

| Molecular Formula | C₁₀H₁₃BLiNO₃ | [1] |

| Molecular Weight | 212.97 g/mol | [1] |

| Appearance | White solid | [2] |

| Stability | Air- and moisture-stable | [2] |

| Solubility | Good solubility in water and most organic solvents. | [1] |

| Melting Point | Not readily available in public databases. |

Spectroscopic Characterization

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ¹¹B NMR, and IR spectroscopy are crucial for the characterization of Lithium 2-pyridyltriolborate. While specific peak lists are not provided in the readily available literature, these analytical techniques are routinely used to confirm the structure and purity of the synthesized compound. Researchers should refer to the primary literature for detailed spectral data.[1]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most significant application of Lithium 2-pyridyltriolborate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

The enhanced stability of the triolborate overcomes the challenge of protodeboronation, allowing for efficient coupling with a wide range of aryl and heteroaryl halides.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling of Lithium 2-Pyridyltriolborate with an Aryl Halide

Materials:

-

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

-

Aryl halide (e.g., aryl bromide, chloride, or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., RuPhos, SPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., DMF, THF, 1,4-dioxane, water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

-

Add the aryl halide and Lithium 2-pyridyltriolborate.

-

Add the appropriate solvent system.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl product.

-

Logical Relationship Diagram for Suzuki-Miyaura Coupling

References

discovery and development of stable pyridylboron compounds

An In-Depth Technical Guide to the Discovery and Development of Stable Pyridylboron Compounds

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals. However, the incorporation of this vital heterocycle into complex molecules via standard cross-coupling methodologies has been historically plagued by the inherent instability of its organoboron derivatives. Specifically, 2-pyridylboronic acids are notoriously susceptible to protodeboronation, a rapid cleavage of the carbon-boron bond that frustrates their synthesis, isolation, and application. This guide provides a comprehensive overview of the "2-pyridyl problem" and details the innovative chemical strategies developed to overcome it. We will explore the evolution of stable pyridylboron reagents, from early boronic esters to advanced, air-stable systems like N-methyliminodiacetic acid (MIDA) boronates. This paper will detail the primary synthetic routes to these compounds, provide field-proven experimental protocols, and discuss their transformative impact on drug discovery, particularly in enabling robust and scalable Suzuki-Miyaura cross-coupling reactions.

The Core Challenge: Understanding the Instability of 2-Pyridylboronic Acids

The utility of organoboron compounds, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is predicated on their stability and predictable reactivity. For decades, while aryl and vinyl boronic acids were reliable workhorses, their 2-pyridyl counterparts remained exceptionally challenging. The root of this issue, known as the "2-pyridyl problem," is the facile protodeboronation of the C-B bond.

The mechanism is driven by the Lewis basicity of the pyridine nitrogen. The nitrogen's lone pair of electrons can coordinate with acidic species, facilitating an intramolecular pathway that leads to the cleavage of the fragile C-B bond and its replacement with a C-H bond. This process is often rapid, making the isolation, purification, and storage of 2-pyridylboronic acids in their free form nearly impossible. The consequences for drug development are significant, leading to low reaction yields, poor reproducibility, and limitations on the molecular architectures that can be readily synthesized.

Caption: The protodeboronation pathway of unstable 2-pyridylboronic acid.

The Solution: Engineering Stability into Pyridylboron Reagents

Overcoming the 2-pyridyl problem required a fundamental redesign of the boronic acid moiety. The core strategy involved protecting the vacant p-orbital of the boron atom to prevent the degradative pathway. This led to the development of several classes of stable pyridylboron compounds.

Boronic Esters and Trifluoroborates

An early approach was the conversion of the highly reactive boronic acid to a more stable boronic ester, such as a pinacol ester. While this offers a degree of protection, many 2-pyridylboronic esters still exhibit limited shelf-life and can be challenging to purify. A more robust alternative is the potassium pyridyltrifluoroborate salt. These are typically crystalline, air-stable solids that can be used in cross-coupling reactions, although they require specific conditions for activation.

N-Alkyldiamino-Stabilized Boronates

A significant breakthrough came from the use of chelating ligands containing nitrogen atoms that could form a dative bond to the boron center. This intramolecular coordination effectively shields the boron and prevents protodeboronation.

-

PDEA Boronates: Boronates derived from N-phenyldiethanolamine (PDEA) were developed as stable, storable 2-pyridyl reagents. The dative B-N bond provides substantial stability, allowing for their isolation and use in Suzuki-Miyaura couplings.

-

MIDA Boronates: The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group represented a paradigm shift. 2-Pyridyl MIDA boronate was the first example of a 2-pyridylboron compound that is indefinitely stable to air and moisture, chromatographically purifiable, and a highly effective cross-coupling partner. The key to their success is the principle of "slow-release." Under mild basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the unstable boronic acid in situ at a rate slower than its consumption in the catalytic cycle. This prevents the buildup of the unstable intermediate and ensures high coupling efficiency.

Caption: Stabilization of pyridylboron via MIDA and PDEA ligands.

| Reagent Type | Structure | Key Properties | Primary Application |

| Pinacol Ester | Py-B(pin) | Moderate stability, widely used for many aryl systems. | General Suzuki-Miyaura coupling. |

|

An In-Depth Technical Guide to the Structural Analysis of Lithium trihydroxy(pyridin-2-yl)borate

Abstract

Lithium trihydroxy(pyridin-2-yl)borate, with the chemical formula C₅H₇BLiNO₃, has emerged as a pivotal reagent in modern organic synthesis.[1][2] Its enhanced stability compared to the corresponding boronic acid makes it a superior partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This guide provides a comprehensive technical overview of the structural analysis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the synthetic methodology, spectroscopic characterization, crystallographic analysis, and computational modeling, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Rise of a Stable Pyridinylboron Reagent

The pyridine motif is a cornerstone in medicinal chemistry and materials science.[3] Consequently, the development of efficient methods for its incorporation into complex molecules is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but the use of 2-pyridylboronic acids has been hampered by their inherent instability, often leading to decomposition via protodeboronation.[1] this compound (also referred to as lithium 2-pyridyltriolborate) provides a robust solution to this challenge.[4] Its tetracoordinate boron center imparts significantly greater stability, allowing for easier handling, storage, and more reliable reactivity in cross-coupling reactions.[1][3] Understanding the structural underpinnings of this stability and reactivity is key to its effective utilization.

Synthesis and Handling: From Precursors to a Stable Reagent

The synthesis of this compound is a multi-step process that begins with the generation of an organolithium species, followed by borylation and hydrolysis. The following protocol is adapted from established synthetic procedures.[4]

Synthesis Protocol

Step 1: Generation of 2-pyridyllithium

-

To a three-necked, 500-mL round-bottomed flask fitted with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, add 300 mL of anhydrous tetrahydrofuran (THF).[4]

-

Add 2-bromopyridine (9.7 mL, 100 mmol) to the flask.[4]

-

Cool the mixture to -78 °C using a dry ice/acetone bath.[4]

-

Slowly add n-butyllithium (2.5 M in hexane, 40.0 mL, 100 mmol) dropwise via the addition funnel, maintaining the internal temperature at -78 °C.[4]

-

Stir the resulting mixture for 45 minutes at -78 °C.[4]

Step 2: Borylation

-

To the solution of 2-pyridyllithium, add triisopropyl borate (23 mL, 100 mmol) dropwise, ensuring the temperature remains at -78 °C.[4]

-

Stir the reaction mixture for 1 hour at -78 °C.[4]

-

Allow the mixture to warm to room temperature.[4]

Step 3: Hydrolysis and Isolation

-

The resulting lithium triisopropyl(pyridin-2-yl)borate can be hydrolyzed to the desired trihydroxyborate. While the specific protocol for this final hydrolysis step is not detailed in the immediate search results, it would typically involve the careful addition of water to hydrolyze the isopropoxy groups.

-

The product is then isolated, often by precipitation from a non-polar solvent like hexanes, followed by filtration and drying under vacuum to yield a white solid.[4]

Handling and Stability

This compound is significantly more stable than its boronic acid counterpart. However, as an organolithium salt, it is still advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[5][6] For long-term storage, it should be kept in a cool, dry place, with storage at -20°C in an inert gas atmosphere being recommended.[2]

A Multi-faceted Approach to Structural Elucidation

A complete structural understanding of this compound requires a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Characterization

¹¹B NMR Spectroscopy: The Boron Core

¹¹B NMR is the most direct method for probing the environment of the boron atom.[7] For this compound, the boron atom is tetracoordinate, being bonded to one carbon and three oxygen atoms.

-

Expected Chemical Shift: Tetracoordinate organoborates typically exhibit ¹¹B NMR signals in the range of +12 to -8 ppm.[8] This is a significant upfield shift compared to their tricoordinate boronic acid counterparts, which resonate further downfield.[9] The precise chemical shift will be influenced by the solvent and concentration.[8]

-

Multiplicity: In a proton-coupled ¹¹B NMR spectrum, no direct B-H coupling is expected, so a singlet should be observed.

¹H and ¹³C NMR Spectroscopy: The Pyridinyl Framework

Standard ¹H and ¹³C NMR will confirm the structure of the pyridinyl group.

-

¹H NMR: The protons on the pyridine ring will appear as a set of multiplets in the aromatic region (typically 7.0-8.5 ppm). The coordination to the borate will induce shifts compared to unsubstituted pyridine.

-

¹³C NMR: The five distinct carbon atoms of the pyridine ring will be observable. The carbon atom directly bonded to boron (C2) will show a characteristic chemical shift and may exhibit broadening due to the quadrupolar nature of the boron nucleus.

IR spectroscopy can identify the key functional groups present in the molecule.

-

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

B-O Stretching: Strong absorptions corresponding to the B-O single bonds are expected, typically in the 1300-1400 cm⁻¹ region.

-

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

X-ray Crystallography: The Definitive 3D Structure

-

Crystal Growth:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., a polar solvent like methanol or a mixture of solvents).

-

Allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent can also be employed.

-

Alternatively, vapor diffusion by placing a solution of the compound in a vial inside a larger chamber containing an anti-solvent can yield high-quality crystals.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed, single crystal and mount it on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and thermal parameters.

-

Based on related lithium organoborate structures, we can predict several key features:[12]

-

Boron Geometry: A tetrahedral geometry around the boron atom, with three B-O bonds and one B-C bond.

-

Lithium Coordination: The lithium cation is expected to be coordinated by the oxygen atoms of the trihydroxyborate anion and potentially by the nitrogen atom of the pyridine ring, as well as any solvent molecules present in the crystal lattice.

-

Crystal Packing: The solid-state structure is likely to be a polymeric or network structure, with lithium ions bridging between the borate anions. Hydrogen bonding between the hydroxyl groups will also play a significant role in the crystal packing.

Computational Modeling: A Predictive Approach

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are an invaluable tool for predicting the structural and electronic properties of this compound.[13][14]

Caption: Workflow for DFT-based structural analysis.

-

Optimized Geometry: Provides predicted bond lengths and angles, offering a theoretical 3D structure.

-

Vibrational Frequencies: Can be compared with experimental IR spectra to validate the computational model.

-

NMR Chemical Shifts: Theoretical ¹¹B, ¹H, and ¹³C chemical shifts can be calculated and compared with experimental data to confirm the structure.[13]

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map can provide insights into the molecule's reactivity.

Structural Implications for Reactivity: The Suzuki-Miyaura Coupling

The stability and reactivity of this compound in the Suzuki-Miyaura coupling are direct consequences of its structure.[15][16] The tetracoordinate borate is less susceptible to protodeboronation than the corresponding tricoordinate boronic acid. In the catalytic cycle, the borate must be activated, typically by a base, to facilitate transmetalation to the palladium center.[15]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Summary of Structural and Spectroscopic Data

The following table summarizes the expected structural and spectroscopic data for this compound based on the analysis of related compounds and theoretical principles.

| Parameter | Technique | Expected Value/Observation |

| Molecular Formula | - | C₅H₇BLiNO₃ |

| Molecular Weight | - | 146.87 g/mol [2] |

| Boron Coordination | X-ray, ¹¹B NMR | Tetracoordinate |

| ¹¹B Chemical Shift | ¹¹B NMR | +12 to -8 ppm[8] |

| ¹H Chemical Shifts | ¹H NMR | ~7.0-8.5 ppm (pyridinyl protons) |

| Key IR Absorptions | IR Spectroscopy | ~3200-3600 cm⁻¹ (O-H), ~1300-1400 cm⁻¹ (B-O) |

Conclusion

This compound is a valuable and stable reagent that has significantly advanced the synthesis of pyridine-containing molecules. While a definitive experimental 3D structure has yet to be published, a combination of synthesis, spectroscopy, and computational modeling provides a detailed and coherent picture of its structural characteristics. This guide has outlined the key experimental and theoretical workflows necessary for a comprehensive structural analysis, providing researchers with the foundational knowledge to effectively utilize and characterize this important compound. The interplay between its tetracoordinate boron center and its reactivity in catalysis underscores the fundamental principle that a deep understanding of structure is paramount to controlling chemical function.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Boron NMR Spectroscopy - Magritek [magritek.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. physics.bu.edu [physics.bu.edu]

- 11. bestmag.co.uk [bestmag.co.uk]

- 12. scribd.com [scribd.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

solubility of Lithium trihydroxy(pyridin-2-yl)borate in organic solvents

An In-Depth Technical Guide to the Solubility of Lithium Trihydroxy(pyridin-2-yl)borate in Organic Solvents

Authored by a Senior Application Scientist

Introduction: A Modern Reagent for Cross-Coupling

This compound (CAS No. 1393822-96-2) has emerged as a significant reagent in modern organic synthesis.[1][2] It is a shelf-stable, easily handled solid that serves as a robust alternative to the often unstable 2-pyridylboronic acids and their derivatives in critical carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[3] Its utility in constructing complex molecular architectures makes it invaluable to researchers in pharmaceutical development and materials science.[4]

The efficiency of any solution-phase chemical reaction is fundamentally governed by the solubility of its components. For drug development professionals, understanding solubility is paramount, influencing everything from reaction kinetics and purification strategies to the formulation of active pharmaceutical ingredients (APIs).[5] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will move beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and solubility, equipping the researcher with the knowledge to make informed decisions in the laboratory.

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. To apply this, we must first analyze the structure of this compound.

Molecular Structure Analysis:

-

Ionic Component: The presence of the Li⁺ cation and the borate anion [-B(OH)₃(C₅H₄N)]⁻ imparts significant ionic character. This suggests poor solubility in nonpolar solvents.

-

Polar Groups: The three hydroxyl (-OH) groups on the boron atom are capable of strong hydrogen bonding, both as donors and acceptors.

-

Aromatic System: The pyridin-2-yl group is a moderately polar aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

Based on this structure, we can extrapolate expected solubility trends by comparing it to analogous compounds. For instance, phenylboronic acid, which also contains polar and nonpolar regions, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7] We can predict a similar, though not identical, pattern for our subject compound, with the ionic character likely enhancing its affinity for more polar solvents.

Predicted Solubility Ranking (Qualitative):

-

High Solubility: Polar aprotic solvents like DMSO and DMF; polar protic solvents like methanol and ethanol.

-

Moderate Solubility: Ethers (THF, Dioxane) and ketones (Acetone), where polarity and hydrogen bond acceptance play a role.

-

Low to Negligible Solubility: Nonpolar solvents like hexanes, toluene, and halogenated solvents like dichloromethane.

Experimental Determination of Thermodynamic Solubility

Qualitative predictions require empirical validation. The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[8] This technique ensures that the solution has reached saturation, providing a definitive solubility value at a given temperature.

Detailed Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure the generation of accurate and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity, >95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and tips

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks for dilutions

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to confirm that the solution is saturated.[9] As a rule of thumb, start with ~20-30 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours.[5] This extended period is necessary to ensure the dissolution process has reached a true equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To guarantee complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[9]

-

Sample Collection: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial. This filtration step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.[5]

-

Quantification: Determine the concentration of the dissolved solid in the filtered supernatant using an appropriate analytical technique, as described in the following section. This often requires diluting the sample to fall within the linear range of the analytical instrument.

Experimental Workflow Visualization

Analytical Quantification of Dissolved Solute

The choice of analytical method depends on available instrumentation, required sensitivity, and the specific properties of the solute.

Method 1: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES is the gold standard for elemental analysis.[10] The sample is introduced into a high-temperature argon plasma, which excites the boron atoms. As they relax, they emit light at characteristic wavelengths, and the intensity of this light is directly proportional to the boron concentration. This method provides the total boron concentration, from which the concentration of the parent compound can be calculated.

Causality: This is the most robust method as it is element-specific and less susceptible to matrix interference compared to spectrophotometric methods.[11] It directly measures the boron content, circumventing issues related to the compound's stability or chromophore.

Protocol Synopsis:

-

Prepare a series of calibration standards of known boron concentration from a certified source.

-

Digest the filtered sample and standards in an acid matrix (e.g., nitric acid) if required by the instrument SOP.[10]

-

Analyze the samples via ICP-OES, monitoring the emission lines for boron.

-

Construct a calibration curve and determine the boron concentration in the unknown sample.

-

Convert the boron concentration (mg/L) back to the concentration of this compound using their respective molar masses.

Method 2: UV-Vis Spectrophotometry

Principle: This method leverages the fact that the pyridin-2-yl ring is a UV chromophore. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Causality: This is a highly accessible, non-destructive, and rapid technique suitable for routine analysis in any lab with a spectrophotometer.[12] Its primary requirement is that the solvent used must be transparent in the UV region where the compound absorbs.

Protocol Synopsis:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard at the λ_max to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the appropriately diluted, filtered sample from the shake-flask experiment.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample and back-calculate to find the concentration in the original saturated solution.

Analytical Method Selection Workflow

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvent systems. While experimentally determined values are required for definitive analysis, the table below provides a template with predicted solubility classifications based on our theoretical framework.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Classification |

| Polar Protic | Methanol | 5.1 | > 50 | Very Soluble |

| Ethanol | 4.3 | > 30 | Freely Soluble | |

| Polar Aprotic | DMSO | 7.2 | > 100 | Very Soluble |

| Acetonitrile | 5.8 | ~10-20 | Soluble | |

| Acetone | 5.1 | ~5-15 | Soluble | |

| Ethers | THF | 4.0 | ~1-5 | Sparingly Soluble |

| Halogenated | Dichloromethane | 3.1 | < 1 | Slightly Soluble |

| Nonpolar | Toluene | 2.4 | < 0.1 | Very Slightly Soluble |

| Hexane | 0.1 | < 0.01 | Practically Insoluble |

Interpretation: The expected results show a strong correlation between solvent polarity and the solubility of this ionic, hydrogen-bonding compound. The high solubility in polar solvents like DMSO and methanol is driven by strong ion-dipole interactions and hydrogen bonding. Conversely, the lack of these interactions in nonpolar solvents like hexane results in negligible solubility. This empirically derived data is crucial for selecting appropriate solvent systems for chemical reactions to ensure homogeneity, or for anti-solvent crystallization during product purification.

Conclusion

This guide has provided a comprehensive, scientifically-grounded approach to determining the solubility of this compound. By integrating theoretical predictions with robust, self-validating experimental protocols, researchers can generate the high-quality data needed to optimize synthetic procedures, purification, and formulation. A thorough understanding of solubility is not merely an academic exercise; it is a critical prerequisite for the successful and efficient development of new chemical entities in the pharmaceutical and materials science industries.

References

- 1. Lithium (pyridin-2-yl)trihydroxyborate | 1393822-96-2 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.ws [chem.ws]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thermal Stability Studies of Organoborate Salts

Introduction: The Critical Role of Thermal Stability in the Viability of Organoborate Salts

Organoborate salts are a class of compounds with increasing significance in pharmaceutical and materials science, valued for their unique chemical properties and therapeutic potential.[1][2][3] Their utility, however, is intrinsically linked to their stability under various environmental conditions, with thermal stability being a paramount concern. For researchers, scientists, and drug development professionals, a comprehensive understanding of how to rigorously evaluate the thermal stability of these salts is not merely a regulatory requirement but a fundamental aspect of ensuring product safety, efficacy, and shelf-life. This guide provides an in-depth exploration of the principles and methodologies for assessing the thermal stability of organoborate salts, moving beyond procedural lists to elucidate the causal relationships behind experimental design and data interpretation.

Section 1: Foundational Principles of Thermal Stability in Organoborate Chemistry

The thermal stability of an organoborate salt is dictated by the strength of its ionic and covalent bonds.[4] The boron atom's ability to form stable covalent bonds with carbon and coordinate with various ligands, coupled with the nature of the accompanying counter-ion, defines the molecule's overall resilience to heat. Degradation is not a singular event but a cascade of chemical reactions that can include hydrolysis, oxidation, and rearrangement.

Several factors intrinsically influence the thermal behavior of organoborate salts:

-

The Nature of the Organic Substituent (R group): The electronic and steric properties of the organic groups attached to the boron atom play a crucial role. Electron-withdrawing groups can influence the electrophilicity of the boron center, while bulky substituents may sterically hinder degradation pathways.

-

The Counter-ion: The choice of counter-ion significantly impacts the salt's crystal lattice energy and hygroscopicity, both of which are critical determinants of thermal stability. For instance, tetrafluoroborate salts are often favored for their stability.[5][6]

-

Hydration State: The presence of water molecules within the crystal structure can dramatically lower the decomposition temperature, as the initial step of degradation is often the loss of water.[4][7]

-

Polymorphism: Different crystalline forms of the same compound can exhibit varied thermal stabilities due to differences in their crystal packing and intermolecular interactions.

Degradation Pathways

Understanding potential degradation pathways is essential for designing effective stability studies. Common degradation mechanisms for organoborate salts include:

-

Hydrolysis: The B-C bond in some organoboranes can be susceptible to cleavage in the presence of water, particularly at elevated temperatures.

-

Oxidation: Exposure to oxygen, especially under thermal stress, can lead to the oxidation of the organic moieties or the boron center itself.

-

Transesterification and Condensation: In the presence of hydroxyl-containing excipients, boronic acids can undergo transesterification or condensation reactions, leading to the formation of new, potentially less stable species.[8][9]

-

Deboronation: In some instances, particularly in basic aqueous solutions, the boron-containing functional group can be cleaved from the organic scaffold.[10]

Section 2: Core Analytical Techniques for Thermal Stability Profiling

A multi-faceted approach employing a suite of complementary analytical techniques is essential for a comprehensive thermal stability assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a cornerstone technique for determining decomposition temperatures, quantifying mass loss events (such as dehydration or volatilization of degradation products), and assessing overall thermal stability.[4]

Experimental Causality: The heating rate is a critical parameter. A slower heating rate provides better resolution of distinct thermal events, while a faster rate can shift decomposition temperatures to higher values. The choice of atmosphere (e.g., inert nitrogen or reactive air) allows for the investigation of different degradation pathways (pyrolysis vs. oxidation).

Detailed Experimental Protocol: Thermogravimetric Analysis of an Organoborate Salt

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the organoborate salt into a clean, tared TGA pan (e.g., platinum or alumina). Ensure an even distribution of the sample at the bottom of the pan.

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the mass loss (%) and temperature (°C) throughout the experiment.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), which represents the initial point of significant mass loss.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).[4]

-

Quantify the percentage of mass loss at each distinct step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for detecting thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions, providing insights into the physical and chemical changes occurring upon heating.

Experimental Causality: The heating rate influences the peak shape and position. A slower rate enhances resolution but may decrease sensitivity. The choice of crucible material (e.g., aluminum, copper, platinum) depends on the temperature range and reactivity of the sample. Hermetically sealed pans are often used to prevent the loss of volatile degradation products.

Detailed Experimental Protocol: Differential Scanning Calorimetry of an Organoborate Salt

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).[11][12]

-

Sample Preparation: Accurately weigh 2-5 mg of the organoborate salt into a DSC pan. Crimp the pan to ensure good thermal contact. For volatile samples or to study reactions in a closed system, use hermetically sealed pans.

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the heat flow (mW) as a function of temperature (°C).

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting, dehydration) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Isothermal Stress Testing

Principle: Isothermal stress testing involves storing the drug substance or drug-excipient blends at elevated, constant temperatures for a defined period.[13][14] Subsequent analysis by a suitable technique, typically High-Performance Liquid Chromatography (HPLC), is used to quantify the degradation of the parent compound and the formation of degradation products.[13] This method provides kinetic data on degradation and is highly predictive of long-term stability.[15]

Experimental Causality: The choice of temperature is guided by the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[16] Testing at several elevated temperatures allows for the extrapolation of degradation rates to typical storage conditions. The inclusion of moisture (e.g., 75% RH) is crucial as hydrolysis is a common degradation pathway.[17]

Detailed Experimental Protocol: Isothermal Stress Testing of an Organoborate Salt

-

Sample Preparation:

-

Prepare binary mixtures of the organoborate salt with selected excipients (e.g., 1:1 w/w).

-

Prepare a sample of the pure organoborate salt as a control.

-

-

Stress Conditions:

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, and 4 weeks).

-

Sample Analysis:

-

Accurately weigh a portion of the stressed sample and dissolve it in a suitable solvent.

-

Analyze the solution using a validated, stability-indicating HPLC method to determine the concentration of the organoborate salt and any degradation products.

-

-

Data Analysis:

-

Plot the concentration of the organoborate salt as a function of time.

-

Determine the degradation rate constant (k) at each temperature.

-

Use the Arrhenius equation to predict the shelf-life at desired storage conditions.

-

Section 3: Integrated Workflow for Thermal Stability Assessment

A robust thermal stability study follows a logical progression, integrating data from multiple techniques to build a comprehensive stability profile.

Caption: Integrated workflow for comprehensive thermal stability assessment of organoborate salts.

Section 4: Interpreting Thermal Data and Understanding Degradation Mechanisms

The data generated from TGA, DSC, and stress studies must be synthesized to understand the degradation mechanism.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | Scilit [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. sump4.com [sump4.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. veeprho.com [veeprho.com]

Introduction: The Rise of Pyridylborates as Versatile Scaffolds in Coordination Chemistry

An In-Depth Technical Guide to the Coordination Chemistry of Pyridylborates

In the expansive field of ligand design, the ability to meticulously control the steric and electronic environment around a metal center is paramount. Among the various classes of polydentate ligands, "scorpionates" have emerged as exceptionally versatile frameworks.[1] This guide focuses on a promising subset: the pyridylborates. These are anionic ligands featuring multiple pyridyl groups tethered to a central boron atom, most commonly adopting a tripodal, facial coordination mode that securely grasps a metal ion.

Phenyltris(2-pyridyl)borates (Tpyb) and their derivatives are a prime example of this ligand class, offering a rich coordination chemistry that has found utility in catalysis, materials science, and small molecule activation.[2][3] Their significance lies in their modularity; by modifying the substituents on the pyridyl rings or the fourth group on the boron atom, one can systematically tune the properties of the resulting metal complexes.[1][2] This guide provides a comprehensive overview of the synthesis, coordination behavior, characterization, and application of pyridylborate complexes, offering field-proven insights for researchers and drug development professionals.

Ligand Synthesis: A Modular Approach

The synthetic pathway to pyridylborate ligands is generally straightforward, allowing for the creation of a diverse library of structures. The core principle involves the nucleophilic addition of pyridyl anions to a suitable boron electrophile.

General Synthetic Workflow

The process typically begins with the deprotonation of a substituted pyridine using a strong base, such as an organolithium reagent, to generate the pyridyl anion. This nucleophile is then reacted with a boron source, like a diarylchloroborane, to form the desired pyridylborate salt.[4] The modularity of this approach allows for the introduction of various functional groups, enabling fine-tuning of the ligand's properties.[2][3]

Caption: General workflow for the synthesis of pyridylborate ligands.

Experimental Protocol: Synthesis of Sodium Phenyltris(2-pyridyl)borate

This protocol describes a representative synthesis. Causality: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediates.

-

Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of 2-bromopyridine in anhydrous diethyl ether to a stirring solution of n-butyllithium in hexanes at -78 °C.

-

Anion Formation: Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the 2-lithiopyridine intermediate.

-

Borane Addition: Slowly add a solution of phenyldichloroborane (PhBCl₂) in anhydrous diethyl ether to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water. Extract the aqueous layer with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the sodium phenyltris(2-pyridyl)borate salt as a white, air-stable solid.

Coordination Chemistry: Crafting Metal Complexes

The defining feature of tris(pyridyl)borate ligands is their ability to act as tripodal, κ³-N,N,N facial capping ligands.[5] This coordination mode enforces a specific geometry on the metal center, typically resulting in octahedral complexes of the type [M(L)₂] or pseudo-tetrahedral "piano-stool" complexes of the type [LMXY]. The stability and properties of these complexes are a direct consequence of the ligand's electronic and steric profile. For instance, bulky substituents on the pyridyl rings can create a protective pocket around the metal, influencing its reactivity and preventing dimerization.[1]

Caption: κ³-coordination of a tris(pyridyl)borate ligand to a metal center (M).

Structural and Electronic Characterization

A multi-technique approach is essential for the unambiguous characterization of pyridylborate metal complexes. Each method provides a piece of the structural and electronic puzzle, creating a self-validating system of analysis.

| Technique | Information Gained | Rationale and Key Insights |

| ¹¹B NMR Spectroscopy | Confirms ligand integrity and coordination. | The chemical shift of the boron nucleus is sensitive to its coordination environment. A significant shift upon complexation provides direct evidence of metal-ligand interaction. For hydridoborates, the B-H coupling constant is a key diagnostic feature.[6] |

| ¹H and ¹³C NMR | Elucidates the solution-state structure and symmetry of the complex. | Chemical shifts of the pyridyl protons are indicative of the electronic environment. For paramagnetic complexes, isotropically shifted signals can provide valuable structural information, though interpretation is more complex.[7][8] |

| Single-Crystal X-ray Diffraction | Provides definitive solid-state structure, including bond lengths and angles. | This is the gold standard for structural determination, revealing the precise coordination geometry, metal-ligand bond distances, and any distortions from idealized geometries.[9][10][11] |

| UV-Vis Spectroscopy | Probes electronic transitions (d-d, MLCT, LMCT). | The absorption characteristics are fingerprints of the complex's electronic structure. For example, the intense colors of many Fe(II) and Ru(II) pyridylborate complexes arise from metal-to-ligand charge transfer (MLCT) bands.[2][3] |

| Cyclic Voltammetry | Determines redox potentials and electrochemical behavior. | This technique is crucial for applications in catalysis and materials science, providing quantitative data on the stability of different oxidation states of the metal center.[2][3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the pyridylborate metal complex. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[9]

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer to minimize thermal motion.[9][12] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Data Processing: Integrate the raw diffraction images to determine the intensities of the reflections. Apply corrections for experimental factors like polarization and absorption.[9]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and angles.

Applications in Catalysis and Small Molecule Activation

The tunable nature of pyridylborate ligands makes their metal complexes highly effective in a range of applications, particularly in catalysis and the activation of small, inert molecules.

Catalysis

Pyridylborate complexes of metals like magnesium and zinc have shown moderate to high activity as catalysts for ring-opening polymerization of lactones and other cyclic monomers.[1] The ligand framework helps to stabilize the active metal center and provides a sterically defined pocket that can influence the stereoselectivity of the polymerization process.

Small Molecule Activation

A key area of research is the use of metal complexes to activate small molecules such as O₂, CO₂, and H₂.[13] The electronic properties of the pyridylborate ligand can be tuned to support metal centers in low oxidation states, which are often required for reductive activation. For example, complexes that can reversibly bind dioxygen are of interest for oxidation catalysis and as models for biological oxygen transport proteins.[14][15]

Caption: Conceptual workflow for small molecule activation by a metal complex.

Future Outlook

The coordination chemistry of pyridylborates continues to be a vibrant and expanding field. Future research will likely focus on the design of "third-generation" ligands with advanced functionalities.[2][3] This includes incorporating redox-active groups, chirality for asymmetric catalysis, or water-solubilizing moieties for biological applications. The development of pyridylborate-based metallosupramolecular polymers and materials with novel electronic and optical properties also represents a significant growth area.[3][16] The robust and tunable nature of these scorpionate ligands ensures that they will remain a cornerstone of inorganic and organometallic chemistry for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. "Third-Generation"-Type Functional Tris(2-pyridyl)borate Ligands and Their Transition-Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Coordination chemistry of poly(thioether)borate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sílice [silice.csic.es]

- 9. benchchem.com [benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multidentate actor ligands as versatile platforms for small molecule activation and catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Redox active ligands in small molecule activation reactions - Abbenseth Lab [abbenseth-lab.com]

- 15. Tuning Metal-Metal Interactions for Cooperative Small Molecule Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling Utilizing Lithium Trihydroxy(pyridin-2-yl)borate

Introduction: Overcoming the 2-Pyridyl Challenge in Cross-Coupling